2-Bromo-4-(methoxymethyl)-1,3-thiazole
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Description
Synthesis Analysis
Several synthetic methods have been described for the preparation of 2-Bromo-4-(methoxymethyl)-1,3-thiazole. These include the reaction of thiazole-4-carboxylic acid with methoxymethyl chloride and potassium carbonate in DMF. The compound can also be synthesized by the reaction of 2-bromo-4-chloromethylthiazole with methanol in the presence of sodium hydroxide.
Molecular Structure Analysis
The molecular formula of “2-Bromo-4-(methoxymethyl)-1,3-thiazole” is C5H6BrNOS . It consists of a thiazole ring with a methoxymethyl group at position 4 and a bromine atom at position 2.
Scientific Research Applications
Synthetic Pathways and Novel Compounds
"2-Bromo-4-(methoxymethyl)-1,3-thiazole" serves as a precursor in the synthesis of various novel compounds with potential pharmacological applications. For instance, research has demonstrated its utility in the creation of zinc phthalocyanines, which are characterized by their remarkable photodynamic therapy properties against cancer due to high singlet oxygen quantum yields and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020). These compounds are of significant interest for their photophysical and photochemical properties, making them viable candidates for Type II photosensitizers in cancer treatment.
Anticonvulsant Activity
The role of 2-Bromo-4-(methoxymethyl)-1,3-thiazole derivatives in medicinal chemistry extends to the development of compounds with anticonvulsant activity. The one-step synthesis of 2-(2-bromo-5-methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones demonstrates the potential of these derivatives in generating promising anticonvulsant agents, highlighting the chemical versatility and therapeutic potential of 2-Bromo-4-(methoxymethyl)-1,3-thiazole based compounds (Vijaya Raj & Narayana, 2006).
Antimicrobial and Antifungal Activities
Compounds synthesized from 2-Bromo-4-(methoxymethyl)-1,3-thiazole have been explored for their antimicrobial and antifungal activities. A notable study synthesized novel Schiff bases containing the 2,4-disubstituted thiazole ring, demonstrating effective anti-bacterial and anti-fungal properties. This research showcases the potential of such derivatives in addressing various microbial and fungal infections, contributing to the development of new therapeutic agents (Bharti, Nath, Tilak, & Singh, 2010).
Anticancer and Antiproliferative Properties
Furthermore, the exploration into 2-Bromo-4-(methoxymethyl)-1,3-thiazole derivatives extends to their anticancer and antiproliferative effects. Research into novel thiazole compounds based on this chemical structure has shown promising results in anticancer activity, particularly against breast cancer cells. This underscores the potential of 2-Bromo-4-(methoxymethyl)-1,3-thiazole derivatives in contributing to the development of new cancer therapies (Sonar, Pardeshi, Dokhe, Kharat, Zine, Kótai, Pawar, & Thore, 2020).
properties
IUPAC Name |
2-bromo-4-(methoxymethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNOS/c1-8-2-4-3-9-5(6)7-4/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDMCXMUIWZAEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CSC(=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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